2-Nitrofuran chemical and physical properties
2-Nitrofuran chemical and physical properties
An In-depth Technical Guide to 2-Nitrofuran: Core Chemical and Physical Properties
This guide provides a comprehensive overview of the chemical and physical properties of 2-nitrofuran, tailored for researchers, scientists, and professionals in drug development. It covers core physicochemical data, spectroscopic information, reactivity, and relevant experimental protocols.
Core Properties and Identifiers
2-Nitrofuran is a heterocyclic organic compound belonging to the furan family, with a nitro group substituted at the second position.[1][2] It serves as a foundational structure for a class of synthetic broad-spectrum antibiotics known as nitrofurans.[1][3] While its use in food-producing animals has been restricted by regulatory bodies like the US Food and Drug Administration (FDA) due to safety concerns, it remains a subject of interest in veterinary medicine and drug discovery, particularly for its anti-leishmanial and antifungal properties.[1][4][5]
Table 1: Chemical Identifiers and General Data for 2-Nitrofuran
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-nitrofuran | [6][7] |
| Synonyms | 5-Nitrofuran, Furan, 2-nitro- | [4][6] |
| CAS Number | 609-39-2 | [6][8] |
| Molecular Formula | C₄H₃NO₃ | [4][6][8] |
| Molecular Weight | 113.07 g/mol | [7][8] |
| Canonical SMILES | C1=COC(=C1)--INVALID-LINK--[O-] | [4][7] |
| InChI Key | FUBFWTUFPGFHOJ-UHFFFAOYSA-N |[6][9] |
Physicochemical Properties
2-Nitrofuran exists as a yellow crystalline solid at room temperature.[1][2] It is a flammable solid that is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[1][2]
Table 2: Physical and Chemical Properties of 2-Nitrofuran
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Solid, crystals, clear colorless to off-white | [1][4][10] |
| Melting Point | 29-33 °C | [1][4] |
| Boiling Point | 84 °C @ 13 mmHg (17 hPa) | [1][4] |
| Solubility | Soluble in Chloroform, Methanol, Water, Ethanol | [1][4][10] |
| Density | 1.344 - 1.5808 g/cm³ (estimate) | [1] |
| Flash Point | 88 °C (191 °F) - closed cup | [1] |
| Vapor Pressure | 0.398 mmHg @ 25 °C | [1] |
| logP (Octanol/Water) | 0.66 - 0.7 | [7][11] |
| Storage Temperature | 2-8°C |[1][4] |
Table 3: Computed Molecular Properties
| Property | Value | Reference(s) |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | [4][7] |
| Hydrogen Bond Acceptor Count | 3 | [4][7] |
| Rotatable Bond Count | 0 | [4] |
| Exact Mass | 113.011292958 Da | [4][7] |
| Topological Polar Surface Area | 59 Ų | [2] |
| Heavy Atom Count | 8 |[2][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 2-nitrofuran. Various spectral data sets are publicly available.
Table 4: Summary of Available Spectroscopic Data
| Technique | Availability / Key Information | Reference(s) |
|---|---|---|
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available through the NIST WebBook. | [6][7] |
| ¹H NMR Spectroscopy | ¹H NMR spectra are available from suppliers and databases. | [7][12] |
| ¹³C NMR Spectroscopy | ¹³C NMR spectra are available from suppliers and databases. | [7][13] |
| Infrared (IR) Spectroscopy | ATR-IR and Vapor Phase IR spectra are available. | [7] |
| ¹⁷O NMR Spectroscopy | Chemical shift data has been reported. |[14] |
Synthesis and Reactivity
The synthesis of nitrofuran derivatives often involves the nitration of a furan precursor. For instance, nitrofurfural, a key intermediate for many nitrofuran-based pharmaceuticals, is synthesized by the nitration of furfural.[3] This process can be challenging due to the sensitive nature of the furan ring, which is susceptible to degradation under harsh nitration conditions.[3] Modern approaches, such as continuous flow synthesis, have been developed to generate the nitrating agent (acetyl nitrate) in situ under milder conditions, leading to safer and more efficient production with higher yields.[3]
Derivatives of 2-nitrofuran can be synthesized through various reactions. For example, chalcones can be prepared by reacting 5-nitrofuran-2-carbaldehyde with an appropriate acetophenone in the presence of acetic and sulfuric acid.[5] Amide derivatives can be synthesized by activating 5-nitrofuran-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) followed by the addition of a desired amine.[5]
Mechanism of Action and Biological Relevance
The antimicrobial activity of nitrofurans is linked to their chemical structure. The nitro group is crucial for their mechanism of action. Inside the target cell (e.g., bacteria), the nitro group is reduced by enzymes (nitroreductases) to form highly reactive electrophilic intermediates. These intermediates are known to react with and damage cellular macromolecules, including DNA.[1]
The interaction with DNA involves the formation of complexes, the induction of interstrand cross-links, and the creation of alkali-labile lesions.[1] This damage ultimately interferes with DNA replication and synthesis, leading to cell death.[1] The removal of the nitro group significantly diminishes this mutagenic and antimicrobial activity.[1]
Experimental Protocols
Due to the ban on nitrofurans in food production, highly sensitive analytical methods are required to detect their stable tissue-bound metabolites, which serve as indicators of illegal use.[15][16] A common protocol involves the analysis of these metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Detection of Nitrofuran Metabolite AHD via Derivatization to 2-NP-AHD
This protocol is a generalized procedure for the analysis of the nitrofurantoin metabolite, 1-aminohydantoin (AHD), in biological matrices like animal tissue.[15][17][18] The method involves acid hydrolysis to release the metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable product (2-NP-AHD) suitable for LC-MS/MS analysis.[15][17]
1. Sample Preparation and Homogenization:
-
Weigh a representative amount (e.g., 1-2 g) of the tissue sample into a polypropylene centrifuge tube.[16][18]
-
Homogenize the sample to ensure uniformity.[17]
2. Acid Hydrolysis and Derivatization:
-
To the homogenized sample, add deionized water, a strong acid (e.g., 1 N HCl), and a solution of 2-nitrobenzaldehyde in a suitable solvent like DMSO.[15][18]
-
Incubate the sample, typically overnight (at least 16 hours) at 37°C. This step facilitates both the acid-catalyzed release of the tissue-bound AHD and its simultaneous reaction with 2-NBA to form the 2-NP-AHD derivative.[15][17]
3. Neutralization and Extraction:
-
After incubation, cool the sample to room temperature.
-
Neutralize the mixture by adding a buffer (e.g., 0.1 M K₂HPO₄) and a base (e.g., 1 N NaOH) to adjust the pH to approximately 7.[15][18]
-
Add an immiscible organic solvent, such as ethyl acetate, to the tube.[15][17]
-
Vortex vigorously to extract the 2-NP-AHD derivative into the organic layer.
-
Centrifuge the sample to achieve complete phase separation.[15]
4. Clean-up and Concentration:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[15][17]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen, often with mild heating (e.g., 40-50°C).[15]
-
Reconstitute the dried residue in a small, known volume of a suitable solvent mixture (e.g., water/methanol) compatible with the LC mobile phase for injection into the LC-MS/MS system.[17]
5. LC-MS/MS Analysis:
-
Chromatography: Separation is typically performed on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often containing additives like ammonium formate to improve ionization.[17]
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 2-NP-AHD.[17]
Safety and Handling
2-Nitrofuran is classified as a hazardous substance. It is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[2][7] It is also suspected of causing cancer.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]
References
- 1. 2-NITROFURAN | 609-39-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]
- 4. 2-Nitrofuran|lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Nitrofuran [webbook.nist.gov]
- 7. 2-Nitrofuran | C4H3NO3 | CID 11865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 2-Nitrofuran (97%) - Amerigo Scientific [amerigoscientific.com]
- 10. 2-NITROFURAN | 609-39-2 [m.chemicalbook.com]
- 11. 2-nitrofuran [stenutz.eu]
- 12. 2-NITROFURAN(609-39-2) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. benchchem.com [benchchem.com]
- 16. nucleus.iaea.org [nucleus.iaea.org]
- 17. benchchem.com [benchchem.com]
- 18. fsis.usda.gov [fsis.usda.gov]
